molecular formula C22H29FO6 B13448940 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate)

17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate)

Cat. No.: B13448940
M. Wt: 408.5 g/mol
InChI Key: ZMOXZJZJHVQXAA-UQEKRXFKSA-N
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Description

17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) is a synthetic glucocorticoid compound. It is a derivative of betamethasone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressive properties. The molecular formula of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) is C22H29FO6, and it has a molecular weight of 408.47 g/mol .

Preparation Methods

The synthesis of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) involves multiple steps, starting from betamethasone. The synthetic route typically includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.

    Esterification: Formation of ester bonds to modify the compound’s solubility and bioavailability.

    Purification: Use of chromatographic techniques to isolate the desired product.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other groups using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various derivatives of the original compound with modified functional groups .

Scientific Research Applications

17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines, enzymes, and transcription factors involved in the inflammatory response .

Comparison with Similar Compounds

17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) can be compared with other similar compounds such as:

    Betamethasone: The parent compound with similar anti-inflammatory properties but different pharmacokinetic profiles.

    Dexamethasone: Another glucocorticoid with a similar structure but different potency and duration of action.

    Prednisolone: A commonly used corticosteroid with a broader range of applications but different side effect profiles.

The uniqueness of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) lies in its specific modifications, which enhance its stability, bioavailability, and therapeutic efficacy .

Properties

Molecular Formula

C22H29FO6

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C22H29FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-17,25-26,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14-,15-,16-,17?,19-,20-,21-,22-/m0/s1

InChI Key

ZMOXZJZJHVQXAA-UQEKRXFKSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(C(=O)O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(C(=O)O)O)O)C)O)F)C

Origin of Product

United States

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